2-Hydroxy-7-methylquinolin-4(4aH)-one
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Overview
Description
2-Hydroxy-7-methylquinolin-4(4aH)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a hydroxyl group at the second position, a methyl group at the seventh position, and a ketone group at the fourth position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-methylquinolin-4(4aH)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzyl alcohol with acetoacetic ester in the presence of a catalyst can lead to the formation of the desired quinoline derivative. The reaction typically requires heating and may involve the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-7-methylquinolin-4(4aH)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 2-oxo-7-methylquinolin-4(4aH)-one or 2-carboxy-7-methylquinolin-4(4aH)-one.
Reduction: Formation of 2-hydroxy-7-methylquinolin-4(4aH)-ol.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-7-methylquinolin-4(4aH)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-7-methylquinolin-4(4aH)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with their metabolic processes. The compound may also interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Lacks the methyl group at the seventh position.
7-Methylquinoline: Lacks the hydroxyl group at the second position.
4-Hydroxyquinoline: Lacks the methyl group at the seventh position and has the hydroxyl group at the fourth position.
Uniqueness
2-Hydroxy-7-methylquinolin-4(4aH)-one is unique due to the presence of both the hydroxyl group at the second position and the methyl group at the seventh position, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9NO2 |
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Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-hydroxy-7-methyl-4aH-quinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-7-8(4-6)11-10(13)5-9(7)12/h2-5,7,12H,1H3 |
InChI Key |
GNOUFDCOVZBFMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=O)C=C(C2C=C1)O |
Origin of Product |
United States |
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